(R)-2-Hydroxybutyl tosylate
CAS No.: 143693-24-7
Cat. No.: VC0114295
Molecular Formula: C11H16O4S
Molecular Weight: 244.31
* For research use only. Not for human or veterinary use.

CAS No. | 143693-24-7 |
---|---|
Molecular Formula | C11H16O4S |
Molecular Weight | 244.31 |
IUPAC Name | [(2R)-2-hydroxybutyl] 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1 |
SMILES | CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O |
Chemical Structure and Properties
Structural Characteristics
(R)-2-Hydroxybutyl tosylate features a central chiral carbon with R configuration, a hydroxyl group, and a tosylate group attached to a primary carbon. The compound's chirality is a key feature that determines its reactivity patterns and applications in asymmetric synthesis. Its structure combines the reactivity of the tosylate group with the functionality of the hydroxyl group, creating a versatile synthetic intermediate.
Physical and Chemical Properties
The physical and chemical properties of (R)-2-Hydroxybutyl tosylate are summarized in the following table:
Property | Value |
---|---|
CAS Number | 143693-24-7 |
Molecular Formula | C₁₁H₁₆O₄S |
Molecular Weight | 244.31 g/mol |
IUPAC Name | [(2R)-2-hydroxybutyl] 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1 |
SMILES | CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O |
Physical State | Solid |
Solubility | Soluble in common organic solvents (e.g., chloroform, DMSO) |
Stability | Relatively stable under standard conditions |
The compound possesses both electrophilic (through the tosylate group) and nucleophilic (through the hydroxyl group) reaction sites, making it versatile in various chemical transformations.
Synthesis Methods
Traditional Synthesis Approaches
The synthesis of (R)-2-Hydroxybutyl tosylate typically involves the reaction of (R)-2-hydroxybutanol with para-toluenesulfonyl chloride (tosyl chloride) in the presence of a base, commonly pyridine. This reaction follows a nucleophilic substitution mechanism where the hydroxyl group of the alcohol attacks the sulfur atom of tosyl chloride, displacing the chloride ion. The general reaction can be represented as:
(R)-2-hydroxybutanol + p-toluenesulfonyl chloride → (R)-2-Hydroxybutyl tosylate + HCl
The reaction typically requires careful temperature control and anhydrous conditions to prevent side reactions and maintain the stereochemical integrity of the product.
Modern Synthetic Routes
Modern approaches to synthesizing (R)-2-Hydroxybutyl tosylate often focus on improving yield, stereoselectivity, and reducing environmental impact. These may include:
-
Use of alternative bases such as triethylamine or 4-dimethylaminopyridine (DMAP) as catalysts
-
Employing green chemistry principles, such as solvent-free conditions or recyclable catalysts
-
Enzymatic approaches that offer high stereoselectivity under mild conditions
Applications in Organic Synthesis
Role as a Leaving Group
Research Findings and Applications
Academic Research
In academic settings, (R)-2-Hydroxybutyl tosylate has been studied for its versatility in organic synthesis pathways. Its utility as a good leaving group has made it an important compound in the development of new synthetic methodologies. Researchers have explored its reactivity patterns, stereochemical outcomes of various transformations, and potential applications in the synthesis of complex molecules.
The compound demonstrates significant importance in both academic research and industrial applications within chemistry. Its applications span across the synthesis of complex molecules from simpler precursors, making it a valuable tool in medicinal chemistry and other fields requiring stereospecific transformations.
Comparative Analysis with Similar Compounds
When compared to other tosylate derivatives and leaving groups, (R)-2-Hydroxybutyl tosylate offers distinct advantages:
-
Higher reactivity compared to halides in many substitution reactions
-
Better stereochemical control than mesylates in certain transformations
-
Greater stability in storage compared to triflates
-
Complementary reactivity to related compounds like 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose, which is also used in carbohydrate chemistry
Industrial Applications
Pharmaceutical Industry
In the pharmaceutical industry, (R)-2-Hydroxybutyl tosylate serves as an important intermediate in the synthesis of chiral drugs. Its ability to facilitate stereoselective transformations makes it valuable in creating pharmaceuticals with specific three-dimensional structures, which is often crucial for their biological activity.
Fine Chemicals Production
The compound finds application in the production of fine chemicals, where precise control over chemical transformations is required. Its predictable reactivity and stereochemical outcomes make it suitable for the synthesis of specialty chemicals with defined properties.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume